{2-[(Methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid
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Description
The compound “2-{2-[(methoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid” is an organic compound containing a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a methoxycarbonyl group and an amino group attached to the thiazole ring, and an acetic acid group attached to the 2-position of the thiazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the five-membered thiazole ring, with the various functional groups attached. The exact geometry and conformation would depend on the specific arrangement of these groups .Chemical Reactions Analysis
As for the chemical reactions, amines are generally nucleophilic and can participate in a variety of reactions. The carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with polar functional groups like carboxylic acids and amines might have higher boiling points due to stronger intermolecular forces. The presence of the aromatic thiazole ring might contribute to stability and rigidity in the structure .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(methoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(12)9-6-8-4(3-14-6)2-5(10)11/h3H,2H2,1H3,(H,10,11)(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAQRRPBEHWPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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